(4-苯基哌嗪-1-基)(2-((4-(三氟甲氧基)苯基)氨基)噻唑-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

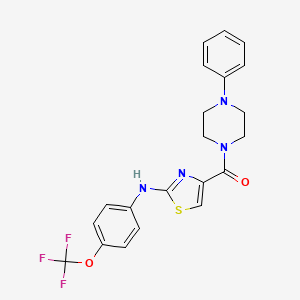

(4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone is a complex organic compound that merges several functional groups. The compound showcases a rich interplay of aromatic and heterocyclic structures, making it of interest in various research and industrial contexts.

科学研究应用

Chemistry

The compound’s complex structure makes it a subject for studies in synthetic methodologies and reaction mechanisms.

Biology

Medicine

Possible exploration as a pharmaceutical agent targeting specific molecular pathways due to its functional groups.

Industry

Applications might extend to material sciences where its unique properties could contribute to the development of novel materials.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-phenylpiperazine moiety, followed by the introduction of the thiazole ring and final coupling with the trifluoromethoxyphenyl group. Conditions often involve the use of strong bases like sodium hydride and coupling agents like EDC or DCC, under inert atmospheres such as nitrogen or argon.

Industrial Production Methods

In industrial settings, the production of this compound would leverage scalable chemical processes. Continuous flow reactions might be employed to increase yield and efficiency while minimizing waste. Catalysts and automated systems play significant roles in such methods, ensuring precise control over reaction conditions.

化学反应分析

Types of Reactions

(4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone undergoes various organic reactions such as:

Oxidation: Using oxidizing agents like KMnO4 or PCC.

Reduction: Hydride donors like LiAlH4.

Substitution: Nucleophilic substitution involving halide reagents.

Common Reagents and Conditions

Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. Typical conditions might involve specific temperatures (0-100°C), anhydrous solvents, and inert gas environments.

Major Products

Depending on the reactions, major products could include oxidized, reduced, or substituted versions of the original compound, often retaining the core structural integrity but with functional modifications.

作用机制

The mechanism by which (4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone exerts its effects often involves interaction with specific enzymes or receptors. The phenylpiperazine moiety is known for its affinity to neurotransmitter receptors, whereas the trifluoromethoxyphenyl group enhances lipophilicity, aiding in membrane permeability. Molecular targets can include G-protein coupled receptors or ion channels, influencing signal transduction pathways.

相似化合物的比较

Similar Compounds

(4-Phenylpiperazin-1-yl)(2-((4-methoxyphenyl)amino)thiazol-4-yl)methanone

(4-Phenylpiperazin-1-yl)(2-((4-chlorophenyl)amino)thiazol-4-yl)methanone

Uniqueness

The trifluoromethoxy group distinguishes this compound by significantly altering its pharmacokinetic properties, such as metabolic stability and membrane permeability, compared to non-fluorinated analogs.

There you go—a deep dive into this fascinating compound!

生物活性

The compound (4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone represents a novel molecular structure with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21F3N2O2S, and it features a complex arrangement that includes a piperazine ring , a trifluoromethoxyphenyl group , and a thiazole moiety . The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing the thiazole and piperazine frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiazole have demonstrated activity against a variety of bacteria, including drug-resistant strains such as Staphylococcus aureus and Escherichia coli . The compound under investigation is hypothesized to share similar antimicrobial efficacy due to its structural characteristics.

Anticancer Properties

Research has shown that thiazole derivatives can act as effective anticancer agents. They are believed to inhibit tumor growth by inducing apoptosis in cancer cells. For example, derivatives similar to the compound have been tested against various cancer cell lines, revealing IC50 values in the low micromolar range . The specific mechanism often involves the modulation of cell cycle progression and induction of reactive oxygen species (ROS), leading to cell death.

Neuropharmacological Effects

The piperazine moiety is known for its interaction with neurotransmitter systems, particularly dopamine receptors. Compounds like the one discussed here may exhibit activity as dopamine D2/D3 receptor ligands , influencing dopaminergic signaling pathways associated with conditions such as schizophrenia and Parkinson's disease . This interaction can lead to both therapeutic effects and side effects, which necessitates careful evaluation in preclinical studies.

The biological activity of (4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone is primarily mediated through its binding affinity to specific receptors and enzymes:

- Dopamine Receptors : The compound acts as a ligand at D2/D3 receptors, modulating dopaminergic pathways.

- Acetylcholinesterase Inhibition : It may also inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels, which can enhance cognitive functions .

- Antimicrobial Mechanisms : The thiazole component is thought to disrupt bacterial cell wall synthesis or function, leading to cell lysis .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated various thiazole derivatives against S. aureus and found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL . This suggests that our compound may possess comparable activity.

- Anticancer Activity Assessment : In vitro tests on thiazole derivatives indicated significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 1 to 10 µM . Such findings highlight the potential of our compound in oncological applications.

- Neuropharmacological Studies : Research involving compounds with piperazine structures demonstrated their ability to modulate dopamine receptor activity effectively, leading to improved outcomes in rodent models of Parkinson's disease .

属性

IUPAC Name |

(4-phenylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O2S/c22-21(23,24)30-17-8-6-15(7-9-17)25-20-26-18(14-31-20)19(29)28-12-10-27(11-13-28)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWPKBGLSLVXBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。